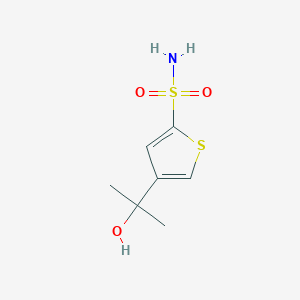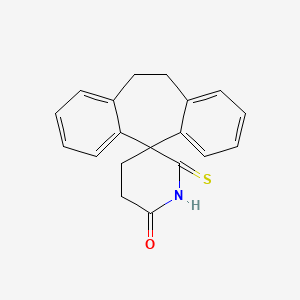
4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is an organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a thiophene sulfonyl chloride intermediate, which reacts with an appropriate alcohol to introduce the hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 4-(1-Keto-1-methylethyl)-2-thiophenesulfonamide.
Reduction: Formation of 4-(1-Hydroxy-1-methylethyl)-2-thiophenamine.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Similar in structure but with an imidazole ring instead of a thiophene ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct electronic and steric properties. These features make it a valuable compound for developing new materials and exploring novel biological activities.
Eigenschaften
Molekularformel |
C7H11NO3S2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
4-(2-hydroxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO3S2/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) |
InChI-Schlüssel |
SERKAZFFYZRLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CSC(=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)








